molecular formula C19H25ClN2O3S2 B2536226 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 954671-59-1

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B2536226
CAS RN: 954671-59-1
M. Wt: 428.99
InChI Key: KGSNDEUBDPLTMC-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide, also known as AZT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AZT belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties.

Mechanism of Action

The exact mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and survival. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival, such as Akt, mTOR, and NF-kB.
Biochemical and Physiological Effects:
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit cancer cell proliferation and induce apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for cancer research. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents, which may make it a safer alternative for cancer treatment. However, one limitation is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans, which may limit its potential for clinical translation.

Future Directions

There are several future directions for the study of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide. One direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability in vivo. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, further studies are needed to elucidate its exact mechanism of action and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-aminothiophene in the presence of triethylamine to yield 5-chloro-2-methoxy-N-(2-thiophen-3-ylethyl)benzenesulfonamide. The intermediate compound is then reacted with 6-aminocaproic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3S2/c1-25-18-7-6-16(20)12-19(18)27(23,24)21-13-17(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,17,21H,2-5,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNDEUBDPLTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide

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